
2-(1-Methyl-1H-indol-7-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methyl-1H-indol-7-YL)acetic acid is an organic compound belonging to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-indol-7-YL)acetic acid typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol yields the indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the scalability of the process.
化学反応の分析
Types of Reactions
2-(1-Methyl-1H-indol-7-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
科学的研究の応用
2-(1-Methyl-1H-indol-7-YL)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its biological activity.
作用機序
The mechanism of action of 2-(1-Methyl-1H-indol-7-YL)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may mimic the action of natural indole derivatives, binding to receptors and modulating cellular processes. For instance, it can act as a plant hormone, influencing growth and development by interacting with auxin receptors .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A natural plant hormone with similar structural features.
1-Methylindole-3-acetic acid: Another synthetic indole derivative with comparable biological activities.
Uniqueness
2-(1-Methyl-1H-indol-7-YL)acetic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its methyl group at the 1-position and acetic acid moiety at the 7-position differentiate it from other indole derivatives, influencing its reactivity and interaction with biological targets .
特性
分子式 |
C11H11NO2 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
2-(1-methylindol-7-yl)acetic acid |
InChI |
InChI=1S/C11H11NO2/c1-12-6-5-8-3-2-4-9(11(8)12)7-10(13)14/h2-6H,7H2,1H3,(H,13,14) |
InChIキー |
DSFAQYITXCLVSK-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC2=C1C(=CC=C2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Fluoro-2-{spiro[4.5]decan-8-yl}acetic acid](/img/structure/B13155217.png)
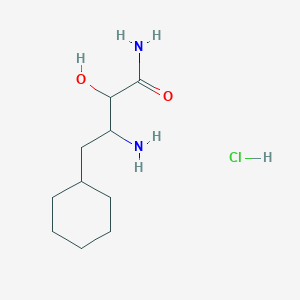
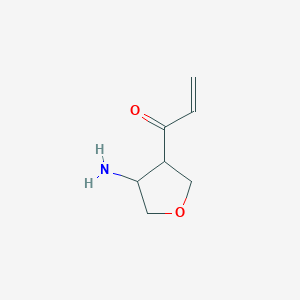
![2-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13155236.png)
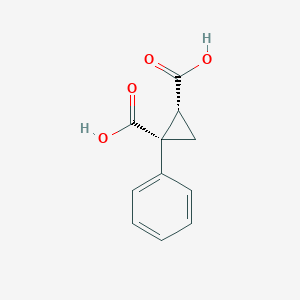
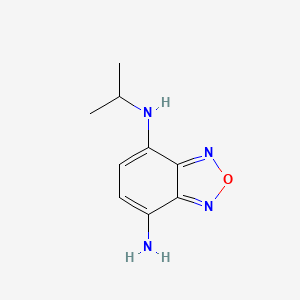
![5-Bromo-4-methyl-2-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B13155248.png)
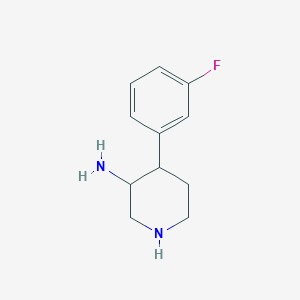
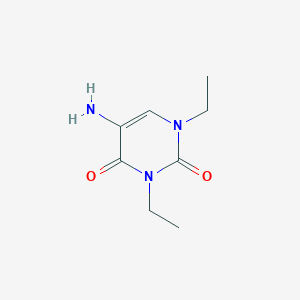
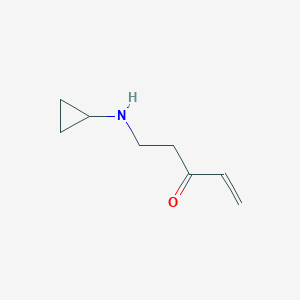
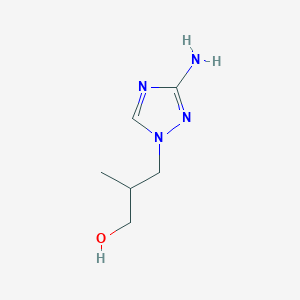

![Methyl 3-(([amino(imino)methyl]thio)methyl)-2-furoate](/img/structure/B13155295.png)
![[(3,4-Difluorophenyl)amino]carbonitrile](/img/structure/B13155303.png)
